molecular formula C13H15NO3 B12930233 1-Ethyl-6-methoxy-1H-indol-5-yl acetate

1-Ethyl-6-methoxy-1H-indol-5-yl acetate

Cat. No.: B12930233
M. Wt: 233.26 g/mol
InChI Key: ZXFZTZIJVHDGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-6-methoxy-1H-indol-5-yl acetate is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-1H-indol-5-yl acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 6-methoxy-1-ethylindole with acetic anhydride in the presence of a catalyst like methanesulfonic acid can yield this compound .

Industrial Production Methods: Industrial production of indole derivatives often employs large-scale Fischer indole synthesis, optimized for high yield and purity. The process involves continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-1H-indol-5-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-6-methoxy-1H-indol-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-methoxy-1H-indol-5-yl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-6-methoxy-1H-indol-5-yl acetate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methoxy groups at specific positions on the indole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(1-ethyl-6-methoxyindol-5-yl) acetate

InChI

InChI=1S/C13H15NO3/c1-4-14-6-5-10-7-13(17-9(2)15)12(16-3)8-11(10)14/h5-8H,4H2,1-3H3

InChI Key

ZXFZTZIJVHDGTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=CC(=C(C=C21)OC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.